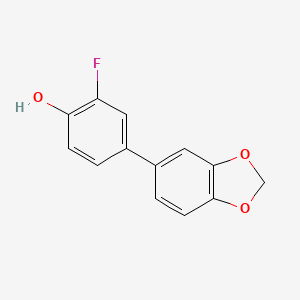
2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol, 95%, is a compound with a range of scientific applications. It is known for its ability to act as a catalyst in organic synthesis, and it is also used as a reagent in the synthesis of many compounds. This compound is also used in research applications, such as in the study of biochemical and physiological effects. In
Scientific Research Applications
2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol, 95%, is used in a variety of scientific research applications. It is used as a reagent in the synthesis of many compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in organic synthesis, and it is used in the study of biochemical and physiological effects.
Mechanism of Action
2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol, 95%, acts as a catalyst in organic synthesis. It is believed to act as a Lewis acid, which is a type of acid that can accept electron pairs from other molecules. This allows it to catalyze a variety of reactions, such as Friedel-Crafts alkylations, which are used in the synthesis of many compounds.
Biochemical and Physiological Effects
2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol, 95%, has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been shown to be effective in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol, 95%, has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it can be used in a variety of reactions, and it is relatively easy to work with. However, it is also relatively toxic, and it can be difficult to purify the product of the reaction.
Future Directions
2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol, 95%, has a number of potential future directions. One potential future direction is the development of new syntheses for the compound. Additionally, further research could be done on the biochemical and physiological effects of the compound, as well as its potential applications in drug development. Additionally, further research could be done on the safety and efficacy of the compound in various laboratory experiments, and its potential uses in other fields such as agriculture and food science.
Synthesis Methods
2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol, 95%, is most commonly synthesized via a Friedel-Crafts alkylation reaction. In this reaction, an alkyl halide is reacted with a phenol in the presence of an aluminum chloride catalyst. The reaction typically takes place in a solvent such as toluene or benzene, and the product is typically purified by recrystallization. The reaction is typically carried out at a temperature of around 100°C and a pressure of 1-2 atm.
Properties
IUPAC Name |
2-fluoro-4-(4-methoxy-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-7-10(4-6-14(9)17-2)11-3-5-13(16)12(15)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVMUTSILDKAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684266 |
Source


|
| Record name | 3-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-95-8 |
Source


|
| Record name | 3-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














